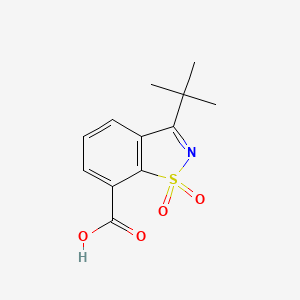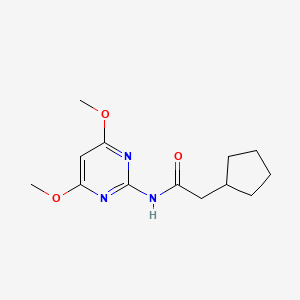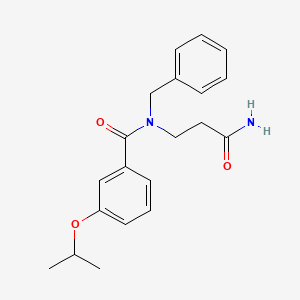![molecular formula C15H18ClNO3 B13369839 Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate typically involves the reaction of 4-chlorophenylacetic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-chlorophenylacetic acid is reacted with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 1-[(4-chlorophenyl)acetyl]piperidine.
Esterification: The intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 1-[(4-bromophenyl)acetyl]-3-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical and biological properties.
Methyl 1-[(4-fluorophenyl)acetyl]-3-piperidinecarboxylate: Contains a fluorine atom, which can affect its reactivity and interactions with biological targets.
Methyl 1-[(4-methylphenyl)acetyl]-3-piperidinecarboxylate: The presence of a methyl group can influence its chemical stability and biological activity.
Propriétés
Formule moléculaire |
C15H18ClNO3 |
|---|---|
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
methyl 1-[2-(4-chlorophenyl)acetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-20-15(19)12-3-2-8-17(10-12)14(18)9-11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3 |
Clé InChI |
KKQLDIJHUKUCDI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B13369757.png)
![5-phenyl-3-(2-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369759.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369761.png)

![N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B13369774.png)
![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)


![1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B13369803.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)



